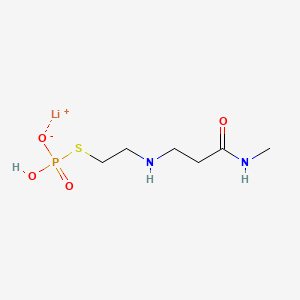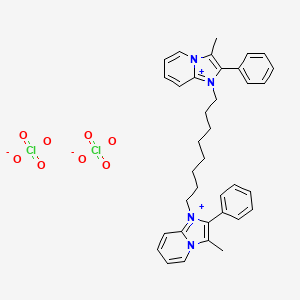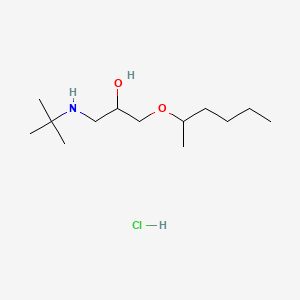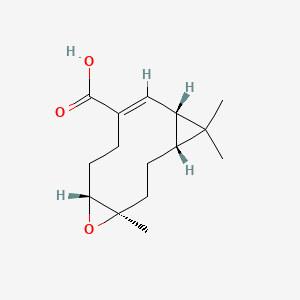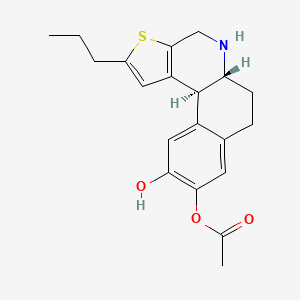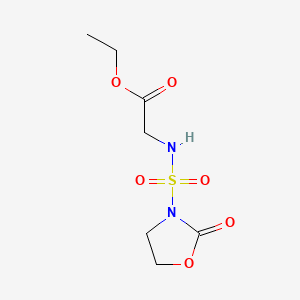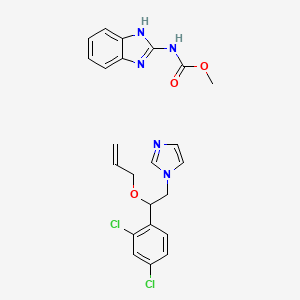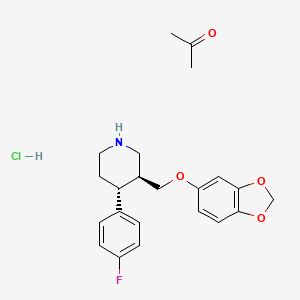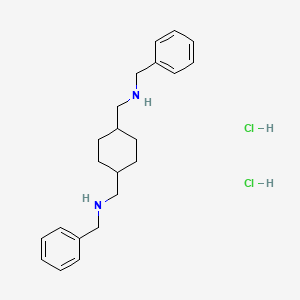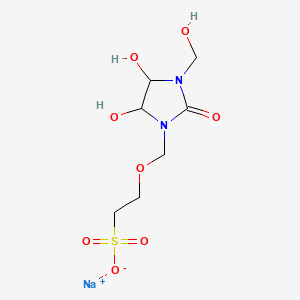
2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidinyl ring and an ethanesulfonic acid group. It is often used in research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt typically involves multiple steps. The initial step often includes the formation of the imidazolidinyl ring through a cyclization reaction. This is followed by the introduction of the ethanesulfonic acid group via a sulfonation reaction. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethanesulfonic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt involves its interaction with specific molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)propane-1-sulfonic acid, sodium salt
- 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)butane-1-sulfonic acid, sodium salt
Uniqueness
Compared to similar compounds, 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt is unique due to its specific structural features, which confer distinct reactivity and stability. Its ethanesulfonic acid group provides enhanced solubility and reactivity, making it particularly useful in various applications.
Propriétés
Numéro CAS |
70942-00-6 |
|---|---|
Formule moléculaire |
C7H13N2NaO8S |
Poids moléculaire |
308.24 g/mol |
Nom IUPAC |
sodium;2-[[4,5-dihydroxy-3-(hydroxymethyl)-2-oxoimidazolidin-1-yl]methoxy]ethanesulfonate |
InChI |
InChI=1S/C7H14N2O8S.Na/c10-3-8-5(11)6(12)9(7(8)13)4-17-1-2-18(14,15)16;/h5-6,10-12H,1-4H2,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
SVOMPCNLUPPIOD-UHFFFAOYSA-M |
SMILES canonique |
C(CS(=O)(=O)[O-])OCN1C(C(N(C1=O)CO)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



